1-(4-chlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Lipophilicity Physicochemical profiling ADME prediction

1-(4-Chlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide (CAS 956250‑99‑0; molecular formula C₁₈H₁₈ClN₃O₄S₂; molecular weight 439.9 g mol⁻¹) is a fully substituted 1H‑pyrazole‑4‑sulfonamide bearing a para‑chlorobenzenesulfonyl group at N1, methyl groups at C3 and C5, and an N‑methyl‑N‑phenyl sulfonamide at C4. This substitution pattern places the compound at the intersection of two privileged medicinal‑chemistry scaffolds – the pyrazole nucleus and the sulfonamide pharmacophore – both of which are widely exploited in kinase inhibition, carbonic‑anhydrase modulation and anti‑inflammatory drug discovery.

Molecular Formula C18H18ClN3O4S2
Molecular Weight 439.9 g/mol
CAS No. 956250-99-0
Cat. No. B6417428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
CAS956250-99-0
Molecular FormulaC18H18ClN3O4S2
Molecular Weight439.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)N(C)C3=CC=CC=C3
InChIInChI=1S/C18H18ClN3O4S2/c1-13-18(28(25,26)21(3)16-7-5-4-6-8-16)14(2)22(20-13)27(23,24)17-11-9-15(19)10-12-17/h4-12H,1-3H3
InChIKeyHBWDKHVWFJNHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide (CAS 956250-99-0) – Product Identity and In‑Class Positioning for Scientific Procurement


1-(4-Chlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide (CAS 956250‑99‑0; molecular formula C₁₈H₁₈ClN₃O₄S₂; molecular weight 439.9 g mol⁻¹) is a fully substituted 1H‑pyrazole‑4‑sulfonamide bearing a para‑chlorobenzenesulfonyl group at N1, methyl groups at C3 and C5, and an N‑methyl‑N‑phenyl sulfonamide at C4 . This substitution pattern places the compound at the intersection of two privileged medicinal‑chemistry scaffolds – the pyrazole nucleus and the sulfonamide pharmacophore – both of which are widely exploited in kinase inhibition, carbonic‑anhydrase modulation and anti‑inflammatory drug discovery [1]. Among commercially available research chemicals with the same core, the para‑chloro substituent is the primary structural variable; its electron‑withdrawing and lipophilic nature differentiates this compound from the unsubstituted (H), para‑methyl and para‑fluoro analogs that dominate vendor catalogues.

Scaffold Dual pyrazole-sulfonamide core for kinase and carbonic anhydrase studies
Differentiation Para-chloro group enables halogen bonding and blocks CYP450 oxidation
Physicochemical Profile Higher lipophilicity and electron withdrawal vs. 4-H, 4-Me, 4-F analogs

Why 1-(4-Chlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide Cannot Be Interchanged with Other Pyrazole‑4‑sulfonamides Without Risking Assay Invalidation


The pyrazole‑4‑sulfonamide scaffold is exquisitely sensitive to the nature of the para substituent on the N1‑benzenesulfonyl ring. Published structure–activity relationship (SAR) studies on related series demonstrate that replacing a para‑chloro substituent with hydrogen, methyl or fluorine can alter antiproliferative IC₅₀ values by more than an order of magnitude and can invert target selectivity profiles [1]. Even when two analogs share the same core, differences in lipophilicity (calculated logP), metabolic vulnerability and halogen‑bonding capacity mean that generic substitution during procurement introduces uncontrolled variables into biological assays. The para‑chloro group is not merely a spectator; it can engage in directional halogen bonds with protein backbone carbonyls, influence ring‑stacking geometries in kinase ATP‑binding pockets, and block cytochrome P450‑mediated oxidation at the para position – properties that are absent in the unsubstituted or para‑fluoro congeners [2].

Para-substituent SAR: replacing 4-Cl with H or Me may shift antiproliferative IC50 by more than one log unit, altering assay outcomes.
Halogen-bond absence: 4-H and 4-Me analogs lack the Cl···O interaction, which may reduce binding affinity and alter selectivity profiles.
Metabolic instability: unsubstituted and 4-Me analogs are susceptible to CYP450 oxidation, potentially limiting half-life and reproducibility in long-term assays.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide vs. Closest Analogs


Lipophilicity Tuning: How the 4‑Cl Substituent Modulates logP Relative to the Unsubstituted and 4‑Me Analogs

The para‑chloro substituent on the N1‑benzenesulfonyl ring increases the calculated logP (ClogP) of 1‑(4‑chlorobenzenesulfonyl)‑N,3,5‑trimethyl‑N‑phenyl‑1H‑pyrazole‑4‑sulfonamide by approximately +0.7 log units compared with the unsubstituted analog (1‑(benzenesulfonyl)‑N,3,5‑trimethyl‑N‑phenyl‑1H‑pyrazole‑4‑sulfonamide, CAS 956271‑07‑1) and by about +0.2 log units relative to the 4‑methyl analog. This is estimated from the π‑value of chlorine (≈0.71) versus hydrogen (0.00) and methyl (≈0.56) on the standard aromatic Hansch substituent scale, applied to a scaffold with a measured logP of roughly 3.2–3.8 for related 4‑chlorobenzenesulfonamide‑pyrazole hybrids . A ClogP difference of 0.7 units is substantial and predicts measurably different membrane permeability (PAMPA or Caco‑2) and plasma protein binding in cellular assays [1].

Lipophilicity shift
Class-level inference
ΔClogP ≈ +0.7 vs. 4‑H (πCl ≈ 0.71)
May alter membrane permeability and cell-based assay potency
Hansch π-based estimate; experimental logP confirmation pending
Lipophilicity Physicochemical profiling ADME prediction

Halogen‑Bonding Capacity: The 4‑Cl σ‑Hole as a Molecular Recognition Element Absent in 4‑H and 4‑Me Analogs

The para‑chlorine atom on the benzenesulfonyl ring possesses a positive electrostatic potential cap (σ‑hole) along the C–Cl bond axis, enabling it to act as a halogen‑bond donor with protein backbone carbonyl oxygens [1]. A systematic Cambridge Structural Database survey of 5‑chloropyrazole motifs demonstrated that 50 % of deposited structures exhibit Cl···O halogen contacts shorter than the sum of van der Waals radii, indicating a significant directional interaction that is absent for hydrogen or methyl substituents [2]. This interaction has been shown to contribute 1–3 kJ mol⁻¹ of additional binding free energy in enzyme‑inhibitor complexes, sufficient to account for a 2‑ to 10‑fold improvement in binding affinity (Kd or IC₅₀) when the halogen bond complements the target binding site geometry [2]. The unsubstituted (4‑H) and 4‑methyl analogs lack this electrostatic feature entirely, while the 4‑fluoro analog has a much weaker σ‑hole due to fluorine's high electronegativity and low polarizability.

Halogen-bond donor
Class-level inference
Cl σ-hole present; 50% of CSD structures show Cl···O contacts (2.8–3.2 Å)
May enhance binding affinity and constrain geometry
Absent in 4-H, 4-Me; much weaker in 4-F
Halogen bonding Structure-based design Kinase selectivity

Metabolic Shielding: Para‑Chlorine Blocks a Primary Site of CYP450 Oxidation Present in the 4‑H and 4‑Me Analogs

The para position of an unsubstituted phenyl ring is a primary site for cytochrome P450‑mediated aromatic hydroxylation [1]. In the 4‑H analog (CAS 956271‑07‑1), this position is vacant and susceptible to CYP2C9 and CYP2E1 oxidation, generating a phenolic metabolite that can undergo subsequent phase II conjugation and rapid clearance. The 4‑methyl analog is similarly susceptible to benzylic oxidation by CYP2C9 and CYP3A4. The 4‑chloro substituent in the target compound blocks this metabolic soft spot: carbon–chlorine bonds are resistant to oxidative cleavage under physiological conditions, and the chlorine atom's electron‑withdrawing effect further deactivates the ring toward electrophilic oxidation [2]. In vitro microsomal stability data for related pyrazole‑4‑sulfonamide series have demonstrated that halogen substitution at the para position can extend the half‑life (t₁/₂) from <30 min (unsubstituted) to >60 min in human liver microsomes, a >2‑fold improvement in metabolic stability [2].

Metabolic shield
Class-level inference
Projected t½ >60 min vs.
Supports extended-incubation assay reproducibility
Extrapolated from structurally analogous pyrazole‑4‑sulfonamide series
Kinase scaffold
Class-level inference
Scaffold achieves sub‑μM kinase IC₅₀ in class precedents (e.g., 0.33 μM A498)
Supports kinase panel SAR exploration
No direct kinase data for this specific compound
Electronic modulation
Class-level inference
σₚ +0.23; sulfonamide pKa ~9.5–10.0 (vs. ~10.0–10.5 for 4‑H)
May alter Zn²⁺ coordination and pH-dependent activity profile
Hammett-based estimate; experimental pKa pending
Antiproliferative trend
Cross-study comparable
Electron‑withdrawing analogs: IC₅₀ ≤50 μM vs. >50 μM for electron‑donating/unsubstituted
Supports selection for leukemia cell-line screening
U937 cells, 72-h assay; compound not directly tested
Metabolic stability CYP450 Microsomal clearance

Pyrazole‑4‑sulfonamide Scaffold as a Privileged Kinase‑Inhibitor Core: Class‑Level Evidence of Target Engagement Relevant to All Analogs

The 1H‑pyrazole‑4‑sulfonamide scaffold is structurally validated as an ATP‑competitive kinase inhibitor framework. Crystallographic and biochemical studies have shown that the pyrazole N2 atom accepts a hydrogen bond from the kinase hinge region, while the C4‑sulfonamide group extends toward the solvent‑exposed ribose pocket, and the N1‑aryl substituent occupies the hydrophobic back pocket [1]. In a recent medicinal chemistry campaign, 1,3,4‑triarylpyrazole derivatives bearing a terminal sulfonamide moiety demonstrated sub‑micromolar antiproliferative activity against A498 renal cancer cells (IC₅₀ = 0.33 µM) and inhibited a panel of 20 kinases with IC₅₀ values as low as 0.12 µM [1]. The para‑chloro substituent on the benzenesulfonyl ring is positioned to influence binding to the hydrophobic back pocket and is expected to modulate kinase selectivity profiles differently than the para‑methyl, para‑fluoro or unsubstituted analogs, consistent with well‑established kinase inhibitor SAR [2].

Kinase scaffold
Class-level inference
Scaffold achieves sub‑μM kinase IC₅₀ in class precedents (e.g., 0.33 μM A498)
Supports kinase panel SAR exploration
No direct kinase data for this specific compound
Kinase inhibition ATP‑competitive Anticancer

Electronic Modulation: The Hammett σₚ Constant of 4‑Cl Alters Sulfonamide NH Acidity and Hydrogen‑Bond Donor Strength vs. 4‑H and 4‑Me Analogs

The electron‑withdrawing effect of the para‑chloro substituent (Hammett σₚ = +0.23) increases the acidity of the C4‑sulfonamide NH proton relative to the unsubstituted analog (σₚ = 0.00) and contrasts with the electron‑donating para‑methyl group (σₚ = −0.17) [1]. This electronic modulation affects the hydrogen‑bond donor strength of the sulfonamide NH, which is critical for interactions with catalytic zinc ions in carbonic anhydrase active sites [2]. For sulfonamide‑based zinc‑binding inhibitors, a more acidic NH proton (lower pKa) results in a higher fraction of the deprotonated sulfonamide anion at physiological pH, which is the species that coordinates the active‑site Zn²⁺ ion [2]. The 4‑Cl analog is therefore predicted to have a slightly lower sulfonamide pKa (estimated 9.5–10.0 vs. ~10.0–10.5 for the 4‑H analog), translating to a greater proportion of the active anionic form at pH 7.4.

Electronic modulation
Class-level inference
σₚ +0.23; sulfonamide pKa ~9.5–10.0 (vs. ~10.0–10.5 for 4‑H)
May alter Zn²⁺ coordination and pH-dependent activity profile
Hammett-based estimate; experimental pKa pending
Electronic effects Sulfonamide acidity Hydrogen bonding

Antiproliferative SAR in Pyrazole‑4‑sulfonamide Series: Halogen Substitution Modulates U937 Cell Activity

A 2023 ACS Omega study by Mahesh et al. systematically evaluated two series of pyrazole‑4‑sulfonamide derivatives for antiproliferative activity against U937 human monocytic leukemia cells using the CellTiter‑Glo luminescent viability assay [1]. While the target compound itself was not among those tested, the study established that the nature of substituents on the sulfonamide nitrogen and the pyrazole ring profoundly influences antiproliferative potency, with IC₅₀ values varying from inactive (>100 µM) to low‑micromolar across the series [1]. Importantly, the study demonstrated that compounds bearing electron‑withdrawing aryl sulfonamide substituents consistently showed improved activity relative to electron‑donating or unsubstituted analogs, a trend that supports the predicted differentiation of the 4‑Cl analog from its 4‑H and 4‑Me congeners [1]. A separate crystallographic and biological study of pyrazole‑sulfonamide hybrids (PSH) identified the para‑chlorophenyl substitution as a privileged pharmacophoric feature for combined antibacterial/antiviral activity, further corroborating the value of the 4‑Cl motif within this scaffold class [2].

Antiproliferative trend
Cross-study comparable
Electron‑withdrawing analogs: IC₅₀ ≤50 μM vs. >50 μM for electron‑donating/unsubstituted
Supports selection for leukemia cell-line screening
U937 cells, 72-h assay; compound not directly tested
Antiproliferative U937 leukemia SAR

Recommended Research and Industrial Application Scenarios for 1-(4-Chlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide


Kinase Inhibitor Screening Libraries Requiring Para‑Substituent SAR Diversity

The 4‑chloro analog fills a critical gap in pyrazole‑4‑sulfonamide‑focused kinase inhibitor libraries. Where the 4‑H analog (CAS 956271‑07‑1) provides a baseline and the 4‑Me analog introduces electron‑donating character, the 4‑Cl analog adds electron‑withdrawing character (σₚ = +0.23), increased lipophilicity (ΔlogP ≈ +0.7), and halogen‑bonding capacity [1]. Screening all three analogs in parallel against a kinase panel enables deconvolution of electronic, steric and halogen‑bond contributions to target engagement. This is supported by class‑level evidence that pyrazole‑4‑sulfonamides act as ATP‑competitive kinase inhibitors with hinge‑region binding, where N1‑substituent differences govern back‑pocket selectivity [2].

Carbonic Anhydrase Isoform Selectivity Profiling

The enhanced acidity of the C4‑sulfonamide NH proton in the 4‑Cl analog (estimated pKa ~9.5–10.0) relative to the 4‑H analog (pKa ~10.0–10.5) results in a greater fraction of the Zn²⁺‑coordinating sulfonamide anion at physiological pH [1]. This makes the 4‑Cl analog particularly suitable for carbonic anhydrase (CA) isoform profiling, where subtle differences in sulfonamide pKa can translate into selective inhibition of tumor‑associated isoforms (CA IX, CA XII) over cytosolic isoforms (CA I, CA II) [2]. Procurement of the 4‑Cl, 4‑H and 4‑Me analogs as a matched set enables systematic exploration of how electronic modulation of sulfonamide acidity affects CA isoform selectivity.

Metabolic Stability‑Optimized Cellular Assays with Extended Incubation Times

For cell‑based assays requiring compound exposure beyond 6 hours (e.g., colony formation assays, cell‑cycle analysis, or chronic treatment paradigms), the predicted metabolic advantage of the 4‑Cl analog becomes practically significant. The chlorine atom blocks the primary CYP450‑mediated para‑hydroxylation site that limits the half‑life of the 4‑H analog (projected t₁/₂ < 30 min in human liver microsomes) [1]. The 4‑Cl analog is therefore the preferred choice for assays where sustained compound levels are critical for observing phenotypic effects, such as differentiation induction or senescence assays in cancer biology [2].

Halogen‑Bond‑Driven Fragment‑Based Drug Design (FBDD)

The 4‑chlorophenyl group provides a validated halogen‑bond donor for fragment‑based screening against targets with accessible backbone carbonyls in their active sites [1]. Crystallographic evidence from 5‑chloropyrazole motifs confirms that Cl···O halogen bonds form with high frequency (50 % of CSD‑deposited structures) and can contribute 1–3 kJ mol⁻¹ of binding free energy [2]. In FBDD campaigns, the 4‑Cl analog serves as a probe for halogen‑bonding hotspots, and comparative screening with the 4‑H analog (which lacks this interaction) can quantify the halogen‑bond contribution to fragment binding affinity.

Application
Selection Property
Validation Focus
Kinase inhibitor library SAR diversification
Para-substituent electronic and steric modulation
Kinase panel selectivity fingerprint vs. 4-H and 4-Me analogs
Carbonic anhydrase isoform selectivity studies
Sulfonamide NH acidity (pKa) modulation
pH-dependent isoform inhibition profile
Extended-incubation cellular assays
Para-CYP450 oxidation blockade
Compound stability in long-term cell-based models
Fragment-based halogen-bond screening
Halogen-bond donor capacity (Cl σ-hole)
Cl···O interaction mapping in target active sites
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